An In-Depth Technical Guide to 6-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic Acid: Synthesis, Characterization, and Medicinal Chemistry Context
An In-Depth Technical Guide to 6-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic Acid: Synthesis, Characterization, and Medicinal Chemistry Context
Abstract
This technical guide provides a comprehensive overview of 6-(3-(fluoromethyl)pyrrolidin-1-yl)nicotinic acid, a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. The molecule integrates two key structural motifs: the nicotinic acid scaffold, a well-established "privileged" structure in pharmacology, and a fluorinated pyrrolidine ring, a feature known to enhance metabolic stability and modulate physicochemical properties. This document details the compound's structural and physicochemical properties, provides a plausible and detailed synthetic route grounded in established chemical principles, outlines methods for its analytical characterization, and discusses its potential therapeutic applications based on the biological activities of related structures. The guide is intended for scientists and professionals in the pharmaceutical and life sciences industries, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Strategic Combination of Nicotinate and Fluorinated Moieties
The design of novel therapeutic agents often relies on the strategic combination of well-validated pharmacophores with moieties that fine-tune their drug-like properties. The structure of 6-(3-(fluoromethyl)pyrrolidin-1-yl)nicotinic acid is a prime example of this design philosophy.
1.1 The Nicotinate Scaffold: A Privileged Core
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental building block in biological systems, forming the core of the essential coenzymes NAD and NADP.[1][2] Beyond its physiological role, its pyridine ring substituted with a carboxylic acid at the 3-position is considered a "privileged scaffold" in medicinal chemistry.[1] This designation arises from its ability to interact with a wide range of biological targets through hydrogen bonding, π-stacking, and electrostatic interactions, leading to the development of drugs for metabolic, inflammatory, cardiovascular, and oncological diseases.[1][3][4] The structural versatility of the nicotinic acid core allows for substitution at various positions of the pyridine ring, enabling the modulation of its pharmacological profile.[5]
1.2 Fluorine in Medicinal Chemistry: The "Magic" Halogen
The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profile. A single fluorine atom or a fluorinated group, such as the fluoromethyl (-CH₂F) group, can profoundly alter a molecule's properties by:
-
Modulating Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, which can affect receptor binding and cell permeability.
-
Increasing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Enhancing Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions within a protein's binding pocket, potentially increasing potency.
-
Improving Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes.
The incorporation of a 3-(fluoromethyl)pyrrolidine moiety is therefore a deliberate design choice aimed at leveraging these benefits. Fluorinated pyrrolidines and other azaheterocycles are valuable building blocks in modern drug discovery.[6][7][8]
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is critical for its development. The key properties of 6-(3-(fluoromethyl)pyrrolidin-1-yl)nicotinic acid are summarized below. Data for the analogous difluoromethyl compound is included for comparison where available.
| Property | Value | Source/Method |
| IUPAC Name | 6-[3-(Fluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₁₃FN₂O₂ | Calculated |
| Molecular Weight | 224.23 g/mol | Calculated |
| SMILES | O=C(O)c1cncc(c1)N1CCC(C1)CF | ChemDraw |
| InChI Key | (Predicted) | InChI Generator |
| Physical Form | (Predicted) White to off-white or brown solid | |
| pKa (Acidic) | ~3.0 - 4.5 (Predicted for carboxylic acid) | Chemical Theory |
| pKa (Basic) | ~7.5 - 9.0 (Predicted for pyrrolidine nitrogen) | Chemical Theory |
| CAS Number (Difluoro Analog) | 2097989-95-0 | [9] |
| Molecular Wt. (Difluoro Analog) | 242.22 g/mol | [9] |
Synthesis and Retrosynthetic Analysis
The synthesis of 6-(3-(fluoromethyl)pyrrolidin-1-yl)nicotinic acid can be logically approached through a convergent strategy, coupling a functionalized pyridine core with the fluorinated pyrrolidine side chain.
3.1 Retrosynthetic Analysis
A logical disconnection points to a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. The target molecule can be disconnected at the C-N bond between the pyridine ring and the pyrrolidine nitrogen. This suggests 6-fluoronicotinic acid and 3-(fluoromethyl)pyrrolidine as the primary starting materials.
Caption: Retrosynthetic analysis of the target compound.
3.2 Proposed Synthetic Workflow
The proposed synthesis involves a two-step process: the synthesis of the key 3-(fluoromethyl)pyrrolidine intermediate followed by its coupling with 6-fluoronicotinic acid.
Caption: Proposed workflow for the synthesis of the target compound.
3.3 Detailed Experimental Protocols
Protocol 3.3.1: Synthesis of 3-(Fluoromethyl)pyrrolidine Hydrochloride
The synthesis of fluorinated heterocycles can be challenging.[10] This protocol utilizes a common method involving deoxofluorination of a protected alcohol precursor.
-
Step 1: N-Boc Protection and Hydroxymethylation (if starting from a different precursor). The starting material, 1-(tert-butoxycarbonyl)-3-(hydroxymethyl)pyrrolidine, is commercially available or can be synthesized from L-proline derivatives. The Boc protecting group is crucial to prevent side reactions at the pyrrolidine nitrogen during subsequent steps.[10]
-
Step 2: Deoxofluorination.
-
Dissolve 1-(tert-butoxycarbonyl)-3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (1.1-1.2 eq) dropwise. Causality: This step must be performed under anhydrous conditions at low temperature to prevent side reactions and control the exothermic reaction.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield 1-(tert-butoxycarbonyl)-3-(fluoromethyl)pyrrolidine.
-
-
Step 3: Boc Deprotection.
-
Dissolve the purified product from Step 2 in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the mixture under reduced pressure. The resulting solid is 3-(fluoromethyl)pyrrolidine hydrochloride, which can be used in the next step without further purification. Trustworthiness: The formation of the hydrochloride salt provides a stable, solid form of the volatile free amine, making it easier to handle and store.[10]
-
Protocol 3.3.2: Synthesis of 6-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid
This final step is a nucleophilic aromatic substitution (SNAr) reaction.
-
To a sealed microwave vial, add 6-fluoronicotinic acid (1.0 eq), 3-(fluoromethyl)pyrrolidine hydrochloride (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (2.5-3.0 eq) to anhydrous dimethyl sulfoxide (DMSO). Causality: 6-Fluoronicotinic acid is an activated aryl fluoride, making the 6-position susceptible to nucleophilic attack.[11] DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt and the HF generated during the reaction.
-
Seal the vial and heat the reaction mixture to 120-140 °C for 4-12 hours. The reaction can be performed using conventional heating or a microwave reactor for faster reaction times.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Acidify the solution to pH 3-4 with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the pyridine ring, and aliphatic protons for the pyrrolidine ring and the fluoromethyl group. The -CH₂F protons will appear as a doublet due to coupling with the adjacent fluorine atom.
-
¹³C NMR: Aromatic and aliphatic carbons will be observed. The carbon of the -CH₂F group will show a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: A single signal, likely a triplet due to coupling with the two adjacent protons, would be expected, confirming the presence of the fluoromethyl group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 224.23.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution using water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid, with UV detection at an appropriate wavelength (e.g., 254 nm). The purity should ideally be ≥95% for use in biological assays.
Potential Applications and Biological Context
While specific biological data for 6-(3-(fluoromethyl)pyrrolidin-1-yl)nicotinic acid is not publicly available, its structure suggests significant potential in several therapeutic areas based on the known activities of its constituent parts.
-
Oncology: Nicotinic acid and its derivatives have been investigated as promising anticancer agents.[3][4] They can influence tumor cell invasion and other key pathways in cancer progression.
-
Metabolic Diseases: As a nicotinic acid derivative, the compound could be explored for its lipid-lowering effects, similar to niacin.[2] Furthermore, derivatives of nicotinic acid have been developed as glucokinase activators for the treatment of type 2 diabetes and as inhibitors of α-amylase and α-glucosidase.[12][13]
-
Central Nervous System (CNS) Disorders: The pyrrolidine moiety is a common feature in CNS-active compounds. For example, related structures incorporating a 6-fluoro-benzoxazole linked to a pyrrolidine have been developed as multi-target ligands for treating the behavioral and psychological symptoms of dementia.[14]
-
Inflammatory Diseases: The nicotinate scaffold is present in molecules with anti-inflammatory properties.[1]
The presence of the 3-(fluoromethyl)pyrrolidine group is expected to enhance the "drug-like" properties of the nicotinic acid core, potentially leading to improved potency, selectivity, and pharmacokinetic profile compared to non-fluorinated analogs.
Safety and Handling
6-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid should be handled with standard laboratory precautions. Based on safety data for similar compounds like 6-pyrrolidin-1-yl-nicotinic acid, it may cause skin, eye, and respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- Bentham Science. (2020, November 16). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science.
- BenchChem. (n.d.). The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Synthesis of (S)-3-(Difluoromethyl)pyrrolidine. BenchChem.
- Ingenta Connect. (2021, May 1). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Ingenta Connect.
- PMC. (2024, August 5).
- ResearchGate. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.
- ResearchGate. (n.d.). Synthesis of 3Aminomethyl3-fluoropiperidines | Request PDF.
- ResearchGate. (n.d.). Title: Synthesis of trifluoromethylated pyrrolidines via decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides | Request PDF.
- Current Drug Discovery Technologies. (2014, June 1). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs.
- PubMed. (2014, August 18). Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine.
- ChemScene. (n.d.). 6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid. ChemScene.
- Sigma-Aldrich. (n.d.). 6-Pyrrolidin-1-yl-nicotinic acid | 210963-95-4. Sigma-Aldrich.
- Ossila. (n.d.). 6-Fluoronicotinic acid | CAS 403-45-2. Ossila.
- Sigma-Aldrich. (n.d.). 6-Pyrrolidin-1-yl-nicotinic acid | 210963-95-4. Sigma-Aldrich.
- ChemicalBook. (n.d.). 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8. ChemicalBook.
- PubChem. (n.d.). (R)-N-(4-(Chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(4-methyl-1H-pyrazol-5-yl)nicotinamide. PubChem.
- KEGG. (n.d.). KEGG COMPOUND: C00253. KEGG.
- Wikipedia. (n.d.). Nicotinic acid. Wikipedia.
- PubMed. (2020, April 1). Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD).
- ChemicalBook. (2022, August 23). Synthesis of 6-(Trifluoromethyl)nicotinic acid. ChemicalBook.
- EPA. (2025, October 15). 2-amino-6-(Trifluoromethyl)nicotinic acid Properties. EPA.
- Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.
- PubMed. (2012, February 9). Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)
- PMC. (2022, January 20).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent...: Ingenta Connect [ingentaconnect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ossila.com [ossila.com]
- 12. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6-Pyrrolidin-1-yl-nicotinic acid | 210963-95-4 [sigmaaldrich.com]

